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Compound of Interest

Compound Name: 3-Methylthio-2-butanone

Cat. No.: B1581131

An In-depth Technical Guide to 3-Methylthio-2-butanone: Structure, Properties, and
Applications

Introduction

3-Methylthio-2-butanone, also known by its IUPAC name 3-(methylsulfanyl)butan-2-one, is an
organosulfur compound that holds significant importance in the flavor and fragrance industry.
Characterized by a ketone functional group and a thioether (sulfide) linkage, this molecule is a
key contributor to the sensory profile of various food products. Its distinct aroma, often
described as sulfurous, milky, and reminiscent of cooked potatoes or onions, makes it a
valuable additive for creating complex and savory flavor profiles.[1][2] This guide provides a
comprehensive technical overview of 3-Methylthio-2-butanone, detailing its chemical
structure, physicochemical properties, analytical characterization, synthesis, and safety
protocols, intended for researchers and professionals in chemistry and food science.

Chemical Structure and Nomenclature

The structural foundation of 3-Methylthio-2-butanone is a four-carbon butanone chain, with a
methylthio group (-SCHs) substituted at the third carbon position. This structure gives rise to its
specific chemical properties and sensory characteristics.
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Caption: 2D Chemical Structure of 3-Methylthio-2-butanone.

Key ldentifiers:

IUPAC Name: 3-(methylsulfanyl)butan-2-one[3][4]

CAS Number: 53475-15-3[5][6]

Molecular Formula: CsH100S[5][6]

Synonyms: 3-Methylmercapto-2-butanone, DL-3-(Methylthio)-2-butanone, 3-
(Methylthio)butanone[4][5][6]

Physicochemical Properties

3-Methylthio-2-butanone is typically a colorless to pale yellow liquid with a distinct, pungent
odor.[1] Its physical and chemical properties are summarized in the table below.
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Property Value Source(s)
Molecular Weight 118.19 g/mol [5]
Appearance Colorless to yellow liquid [1]

Density 0.975 g/mL at 25 °C [31[7]
Boiling Point 50-54 °C at 20 mm Hg [31[7]

Flash Point 43.7 °C (110.7 °F) [31[7]
Refractive Index 1.469 - 1.471 at 20 °C 14171

N Soluble in organic solvents;
Solubility N [8]
moderate water solubility

Synthesis and Reactivity
General Synthesis Pathway

A common laboratory-scale synthesis of 3-Methylthio-2-butanone involves the nucleophilic
substitution of a halogenated ketone with a thiol salt. The reaction of 3-bromo-2-butanone with
sodium methanethiolate (sodium thiomethoxide) provides a direct route to the target
compound.[7]

Causality: This Sn2 reaction is effective because the bromine atom at the a-position to the
carbonyl group is a good leaving group, and the thiolate anion is a strong nucleophile. The
choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the
cation without hindering the nucleophile.
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Starting Materials:
- 3-Bromo-2-butanone
- Sodium Methanethiolate

Nucleophilic Substitution

(Sn2 Reaction)
Solvent: Acetone

Aqueous Workup
- Quench reaction
- Remove sodium bromide salt

Solvent Extraction
- e.g., with Diethyl Ether

Purification
- Distillation under reduced pressure

Final Product:
3-Methylthio-2-butanone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Methylthio-2-butanone.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups:
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o Ketone (Carbonyl Group): Susceptible to nucleophilic addition reactions at the carbonyl
carbon. It can undergo reactions such as reduction to a secondary alcohol or condensation
reactions at the a-carbon positions.[9]

e Thioether (Sulfide Group): The sulfur atom can be oxidized to form a sulfoxide and
subsequently a sulfone using appropriate oxidizing agents.

Analytical Characterization Protocols

Accurate identification and quantification of 3-Methylthio-2-butanone require standard
analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Trustworthiness: GC-MS is the gold standard for identifying volatile and semi-
volatile compounds in complex mixtures, such as flavor extracts. The retention time provides
chromatographic separation, while the mass spectrum offers a molecular fingerprint for
definitive identification.

Experimental Protocol:

o Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or
methanol) to a concentration of approximately 10-100 ppm.

e GC Conditions:

o Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pum).

o Injection: 1 pL splitless injection at 250°C.
o Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
o Carrier Gas: Helium at a constant flow of 1 mL/min.

» MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.
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o Mass Range: Scan from m/z 35 to 200.
o Source Temperature: 230°C.

Expected Results: The mass spectrum will show a molecular ion peak [M]* at m/z 118.[4] Key
fragment ions include a prominent peak at m/z 75 (resulting from a-cleavage, [CH3-CH-S-
CHs]*) and m/z 43 (acetyl cation, [CH3COJ]™").[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: NMR spectroscopy provides unambiguous structural elucidation
by mapping the chemical environment of hydrogen (*H) and carbon (33C) nuclei.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of
deuterated chloroform (CDCls).

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher.

o Parameters: Acquire 16 scans with a relaxation delay of 1 second.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o Parameters: Acquire 1024 scans with a relaxation delay of 2 seconds using a proton-
decoupled pulse sequence.

Expected *H NMR Spectrum (in CDCI3):[7][10]
e Asinglet at ~2.1 ppm (3H), corresponding to the methyl protons of the thioether (-S-CHs).
e Asinglet at ~2.2 ppm (3H), corresponding to the acetyl methyl protons (-CO-CHs).

o Adoublet at ~1.3 ppm (3H), corresponding to the methyl group adjacent to the chiral center
(-CH(S)-CHs).
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e Aquartet at ~3.4 ppm (1H), corresponding to the methine proton (-CH(S)-).
Expected 13C NMR Spectrum (in CDCIz):[7][11]

o A signal for the carbonyl carbon (~208 ppm).

» A signal for the methine carbon attached to sulfur (~50 ppm).

 Signals for the three methyl carbons (~15-30 ppm).

Infrared (IR) Spectroscopy

Expertise & Trustworthiness: IR spectroscopy is a rapid and simple method to confirm the
presence of key functional groups.

Experimental Protocol:

e Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl
or KBr).

e Acquisition: Collect a spectrum from 4000 to 600 cm™~1.

Expected Results: The spectrum will be dominated by a strong, sharp absorption band around
1715 cm~1, which is characteristic of the C=0 (carbonyl) stretch in an aliphatic ketone.[4][12]
Weaker C-H stretching and bending vibrations will also be present.

Applications in Industry and Research

The primary application of 3-Methylthio-2-butanone is as a flavoring agent.[4] It is recognized
as safe for this purpose by regulatory bodies like the FDA and the Joint FAO/WHO Expert
Committee on Food Additives (JECFA).[4] Its sulfurous and savory notes are used to enhance
the taste of:

e Dairy products (e.g., cheese flavors)
e Savory snacks (e.g., potato chips)

e Soups and sauces
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e Meat and seafood products

In a research context, it can serve as a building block in organic synthesis for creating more
complex sulfur-containing molecules.[13]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are based on GHS classifications and standard
laboratory practices.

Hazards Identification:

e Physical Hazard: Flammable liquid and vapor (GHS Category 3, H226).[4] Keep away from
heat, sparks, and open flames.

» Health Hazard: May cause skin and eye irritation.[2]
Recommended Handling Procedures:
o Work in a well-ventilated area or a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.

e Ground all equipment when transferring large quantities to prevent static discharge.[14]
Storage:

» Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for
flammable liquids.[14]

» Keep away from strong oxidizing agents.

Conclusion

3-Methylthio-2-butanone is a well-characterized organosulfur compound with significant
commercial value as a flavoring agent. Its chemical properties are dictated by the interplay
between its ketone and thioether functionalities. A thorough understanding of its structure,
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reactivity, and spectroscopic profile is essential for its effective application in the food industry
and for its use in synthetic chemistry. Adherence to proper safety and handling protocols is
mandatory due to its flammability and potential as an irritant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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